![molecular formula C12H11NO5 B2662437 2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid CAS No. 447431-22-3](/img/structure/B2662437.png)
2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid” is a complex organic molecule. It seems to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of similar furan derivatives often involves the Paal-Knorr Furan Synthesis, which is a chemical reaction that synthesizes furan from a 1,4-diketone . Another possible method could involve the reaction of sulfur ylides and alkynes, which has been applied in the synthesis of furan derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed structural analysis, it’s difficult to provide a more precise description of the molecular structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the furan ring and the carboxylic acid group. For example, furan rings can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation . The carboxylic acid group could also participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence of the furan ring and the carboxylic acid group .Aplicaciones Científicas De Investigación
Diels−Alder Reactions for Substituted Anilines
Furan carboxylic acids, such as 5-amino-2-furancarboxylic acid, have been used in Diels−Alder reactions, a synthetic method that allows for the creation of complex molecules. These reactions have been shown to proceed with high regioselectivity, which is crucial for the synthesis of polysubstituted anilines used in the development of pharmaceuticals and materials science (Padwa et al., 1997).
Enhancing Fragmentation Studies
Studies on 2-furoic acid (C5H4O3) and its derivatives have shown how carboxylation can affect the stability of the furan ring. This research is important for understanding the chemical behavior of furan compounds in various conditions, which has implications for their use in synthetic chemistry and materials science (Zawadzki et al., 2020).
Catalysis and Polymer Synthesis
The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via enzyme cascades demonstrates their potential as biobased building blocks in pharmaceutical and polymer industries. This process highlights the role of furan carboxylic acids in developing sustainable materials (Jia et al., 2019).
Biocatalytic Production and Applications
Furan carboxylic acids have been produced with high productivity by cofactor-engineered Escherichia coli cells. These findings pave the way for their use in the synthesis of a wide range of chemicals and materials, demonstrating the versatility of furan carboxylic acids in biotechnological applications (Zhang et al., 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed description of the potential mechanism of action .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could be quite diverse, given its complex structure and the potential for various chemical reactions. For example, it could be interesting to explore its potential uses in pharmaceuticals, materials science, or as a synthetic intermediate in organic chemistry .
Propiedades
IUPAC Name |
2-[[(3-methylfuran-2-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-2-4-18-10(7)11(14)13-6-9-8(12(15)16)3-5-17-9/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHDQUZDECMSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

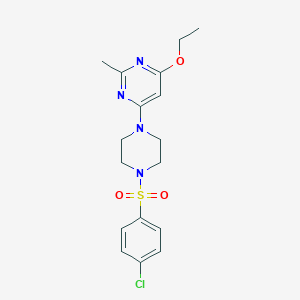
![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)
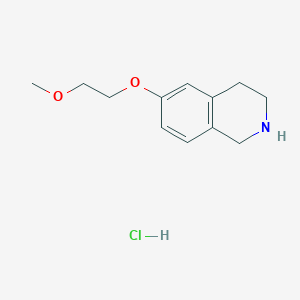
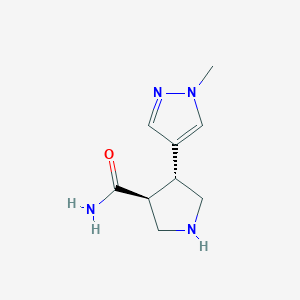
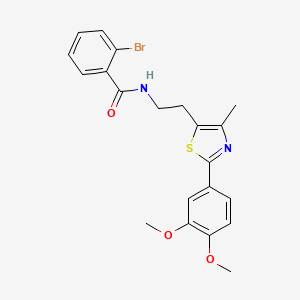
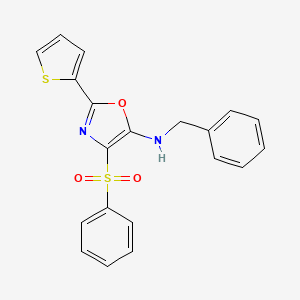
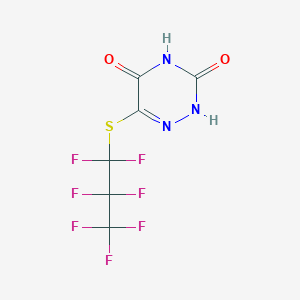
![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)
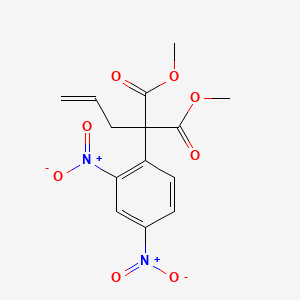
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)
![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)
![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)
